[4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol
Description
The compound [4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol is a heterocyclic molecule featuring a fused thiazolo-pyridine core substituted with methyl, isopropyl, and hydroxymethyl groups. Its molecular formula is C₁₀H₁₃N₃OS, with a molecular weight of 223.29 g/mol and CAS number 2060044-33-7 .
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
(4,6-dimethyl-5-propan-2-yl-[1,2]thiazolo[5,4-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C12H16N2OS/c1-6(2)10-7(3)11-9(5-15)14-16-12(11)13-8(10)4/h6,15H,5H2,1-4H3 |
InChI Key |
XTSWVAJWNOGJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(C)C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, [4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of [4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Derivatives
The compound belongs to a family of thiazolo[5,4-b]pyridine derivatives. Two closely related analogs include:
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde (CAS: 2060044-85-9): Features an aldehyde (-CHO) group instead of -CH₂OH .
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid (CAS: 2059944-54-4): Contains a carboxylic acid (-COOH) group .
Table 1: Comparative Structural and Physical Properties
| Property | Target Compound (-CH₂OH) | Carbaldehyde Analog (-CHO) | Carboxylic Acid Analog (-COOH) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃N₃OS | C₁₀H₁₁N₃OS | C₁₀H₁₁N₃O₂S |
| Molecular Weight | 223.29 g/mol | 221.27 g/mol | 237.28 g/mol |
| Functional Group | Hydroxymethyl | Aldehyde | Carboxylic Acid |
| Polarity | High (due to -OH) | Moderate | High (due to -COOH) |
| Synthetic Utility | Precursor for esters | Condensation reactions | Salt/amide formation |
Broader Comparison with Heterocyclic Systems
The thiazolo[5,4-b]pyridine core differentiates this compound from other nitrogen-sulfur heterocycles:
- Triazolo[4,5-d]pyrimidinedione (CAS: 2278-15-1): Contains a triazole-pyrimidine fused system with higher nitrogen content, favoring interactions with biological targets like kinases .
Table 2: Core Heterocycle Comparison
| Compound Class | Key Features | Potential Applications |
|---|---|---|
| Thiazolo[5,4-b]pyridine | Sulfur-nitrogen core, moderate polarity | Pharmaceuticals, catalysis |
| Triazolo[4,5-d]pyrimidinedione | High nitrogen content, planar structure | Enzyme inhibition, agrochemicals |
| Pyrrolo-thiazolo-pyrimidine | Extended conjugation, rigid framework | Optoelectronic materials |
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